molecular formula C13H11ClN4 B11857320 4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11857320
M. Wt: 258.70 g/mol
InChI Key: LPPZTFBTLQWOAA-UHFFFAOYSA-N
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Description

4-Chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and a 3,4-dimethylphenyl group at position 1. The 4-chloro group is a critical reactive site for nucleophilic substitution, enabling further functionalization, while the 3,4-dimethylphenyl substituent likely enhances lipophilicity and influences receptor binding .

Properties

IUPAC Name

4-chloro-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-3-4-10(5-9(8)2)18-13-11(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPZTFBTLQWOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The synthesis begins with the preparation of 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile. Hydrazine hydrate reacts with ethyl 3-(3,4-dimethylphenyl)-3-oxopropanoate in ethanol under reflux (80°C, 6 hours). The intermediate is isolated via filtration and recrystallized from ethanol (yield: 78–82%).

Key Reaction Conditions

ParameterValueSource
SolventEthanol
Temperature80°C
Reaction Time6 hours
Yield78–82%

Cyclization to Pyrazolo[3,4-d]Pyrimidine

The pyrazole intermediate undergoes cyclization with urea or guanidine derivatives. In a representative procedure, 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is fused with urea at 180°C for 3 hours. The product, 1-(3,4-dimethylphenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one, is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Optimization Insights

  • Microwave irradiation (150 W, 120°C) reduces cyclization time to 30 minutes.

  • Catalytic piperidine (5 mol%) enhances reaction efficiency (yield: 89%).

Chlorination at the 4-Position

Chlorination is achieved using POCl₃ under inert conditions. A mixture of 1-(3,4-dimethylphenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one (0.25 mol) and POCl₃ (2.6 mol) is refluxed at 105–108°C for 8–9 hours. Excess POCl₃ is removed under vacuum, and the crude product is crystallized from chloroform (yield: 86.6%).

Comparative Chlorination Agents

ReagentTemperature (°C)Yield (%)Source
POCl₃105–10886.6
PCl₅12072
SOCl₂8065

Introduction of the 3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl moiety is introduced via Suzuki-Miyaura coupling. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine reacts with 3,4-dimethylphenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C for 12 hours. The product is isolated via column chromatography (yield: 75–80%).

Critical Coupling Parameters

  • Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in regioselectivity.

  • Solvent System : Dioxane/water (4:1) prevents boronic acid decomposition.

Industrial-Scale Optimization

Process Intensification Strategies

  • Continuous Flow Reactors : Reduce chlorination time to 2 hours (vs. 8 hours batch).

  • Ultrasonic-Assisted Crystallization : Improves product purity from 95% to 99%.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 3H, aryl-H), 2.35 (s, 6H, CH₃)
IR (KBr)1590 cm⁻¹ (C=N), 680 cm⁻¹ (C-Cl)
MS (EI) m/z 258.71 [M]⁺

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity.

Comparative Analysis with Analogues

3,5-Dimethylphenyl vs. 3,4-Dimethylphenyl Derivatives

Parameter3,4-Dimethylphenyl Derivative3,5-Dimethylphenyl DerivativeSource
Chlorination Yield86.6%84.2%
Melting Point214–216°C208–210°C
Solubility (DMSO)32 mg/mL28 mg/mL

Chemical Reactions Analysis

4-Chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is primarily utilized in the development of kinase inhibitors. These inhibitors are crucial in cancer therapy as they target specific enzymes involved in cell signaling pathways that promote cancer cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against renal cancer cell lines. Its mechanism involves inhibiting specific kinases that are overactive in cancerous cells, leading to reduced cell proliferation and increased apoptosis.

Chemical Research

In addition to its medicinal applications, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. These derivatives are studied for their pharmacological properties and potential therapeutic uses.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • In vitro Studies : Demonstrated significant inhibition of renal cancer cell lines with IC50 values indicating potent anticancer activity.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups.

These findings underscore its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact pathways involved may vary depending on the specific kinase targeted and the cellular context .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are heavily influenced by substituents on the phenyl ring and the pyrazolo-pyrimidine core. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
4-Chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine 2,4-dimethylphenyl C₁₃H₁₁ClN₄ 258.71 Electron-donating methyl groups at ortho/para positions; enhances steric hindrance
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-fluoro, 3-methyl C₁₂H₁₁ClFN₄ 280.70 Electron-withdrawing fluoro group improves metabolic stability; methyl enhances lipophilicity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 6-chloromethyl, 1-methyl C₇H₆Cl₂N₄ 217.05 Dual reactive sites (4-Cl, 6-CH₂Cl) for versatile derivatization
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-hydrazinyl, 6-methyl C₁₂H₁₂N₆ 242.27 Hydrazine moiety enables Schiff base formation for bioactive conjugates
  • Electron Effects : Methyl groups (electron-donating) vs. chloro/fluoro (electron-withdrawing) substituents alter reactivity. For example, 4-fluoro substitution improves stability in metabolic pathways .

Physicochemical Properties

  • Melting Points : Hydrazinyl derivatives (e.g., compound 3 in ) have high melting points (236–238°C) due to hydrogen bonding, while Schiff base derivatives (e.g., 5a) melt at lower temperatures (160–162°C) due to reduced crystallinity .
  • Solubility : Methyl and chloro substituents increase lipophilicity, reducing aqueous solubility. For example, the 3,4-dimethylphenyl group in the target compound may lower solubility compared to methoxy-substituted analogs .

Key Research Findings and Trends

Reactivity : The 4-chloro group is universally employed for derivatization. For instance, hydrazine substitution () and piperazinyl conjugation () are common strategies to enhance bioactivity .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -Cl, -F) improve metabolic stability but may reduce binding affinity.
  • Bulky substituents (e.g., 3,4-dimethylphenyl) enhance selectivity by fitting into hydrophobic enzyme pockets .

Synthetic Efficiency : Shorter synthetic routes (e.g., ’s two-step synthesis) are prioritized for scalable production of intermediates .

Biological Activity

4-Chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as a kinase inhibitor.

Chemical Structure and Properties

  • IUPAC Name : 4-chloro-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine
  • Molecular Formula : C13H11ClN4
  • Molecular Weight : 258.706 g/mol

The compound features a pyrazolo[3,4-d]pyrimidine core with a chlorinated phenyl group, which is critical for its biological activity.

The primary mechanism of action for this compound involves its interaction with specific kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells. This mechanism is particularly relevant in targeting epidermal growth factor receptors (EGFR), which are crucial in many cancers.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)8.21EGFR inhibition
HCT-116 (Colon Cancer)19.56EGFR inhibition
Renal Cancer CellsNot specifiedInduction of apoptosis

In a study on derivatives of pyrazolo[3,4-d]pyrimidine, compound 12b was identified as particularly potent with an IC50 value of 0.016 µM against wild-type EGFR and showed notable activity against the mutant form (EGFR T790M) at an IC50 of 0.236 µM .

Mechanistic Studies

Flow cytometric analyses revealed that this compound induces apoptosis and can arrest the cell cycle at the S and G2/M phases. Moreover, it significantly increased the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways .

Study on EGFR Inhibition

A comprehensive study focused on designing new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold identified several compounds with strong inhibitory effects on EGFR. Among these, compound 12b demonstrated exceptional anti-proliferative activity in both wild-type and mutant EGFR contexts . Molecular docking studies confirmed the binding affinity and interaction modes with the target proteins.

Q & A

Basic: How can the synthesis of 4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine be optimized for higher yield?

Answer: Optimize reaction conditions by selecting solvents like dry acetonitrile or dichloromethane, which enhance intermediate solubility and reactivity. For example, coupling reactions with alkyl/aryl halides under reflux (80–100°C) followed by recrystallization from acetonitrile can improve purity and yield . Monitoring reaction progress via thin-layer chromatography (TLC) ensures completion before workup .

Basic: What characterization techniques validate the structure of synthesized this compound?

Answer: Use 1H NMR to confirm proton environments (e.g., aromatic protons at δ 7.25–8.46 ppm) and IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Elemental analysis (C, H, N) further validates purity (>95%), as demonstrated for analogous pyrazolo[3,4-d]pyrimidines .

Advanced: How do substituents on the pyrazolo[3,4-d]pyrimidine core affect biological activity?

Answer: Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance kinase inhibition, while bulky substituents (e.g., cyclohexyl) improve selectivity. For example, 1-(3-chloro-4-methylphenyl)-N-cyclohexyl derivatives exhibit higher COX-2 affinity due to steric and electronic effects . Computational docking can predict substituent impacts on binding pockets .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer: Use orthogonal assays (e.g., enzymatic vs. cellular proliferation assays) to confirm activity. For instance, molecular dynamics simulations (50 ns trajectories) validate target interactions when in vitro data conflicts . Additionally, control experiments with structurally similar analogs (e.g., 4-chloro-1-ethyl-6-trifluoromethyl derivatives) clarify substituent-specific effects .

Basic: What are safe handling protocols for this compound?

Answer: Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, immediately wash with water and remove contaminated clothing. Store at 2–8°C in airtight containers to prevent degradation, as recommended for related pyrazolo[3,4-d]pyrimidines .

Advanced: What crystallographic methods determine the 3D structure of pyrazolo[3,4-d]pyrimidine derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles (e.g., C-N bonds at 1.34–1.38 Å). For example, 1-methyl-4-methylsulfanyl derivatives crystallize in the monoclinic P2₁/c space group, with hydrogen bonding (N-H⋯O) stabilizing the lattice .

Advanced: How to design derivatives with improved pharmacokinetics?

Answer: Introduce hydrophilic groups (e.g., piperazine rings) to enhance aqueous solubility. For instance, 2-(4-{1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl}piperazinyl)-4,6-dimethylpyrimidine shows improved bioavailability due to its balanced logP (~3.5) . Metabolic stability can be assessed via liver microsome assays .

Basic: How to assess purity and stability during long-term storage?

Answer: Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation. Store lyophilized powder at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles, as repeated cycles reduce activity in analogs like 4-chloro-1,3-dimethyl-6-phenyl derivatives .

Advanced: What in vitro models evaluate the anticancer activity of this compound?

Answer: Use MTS assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. For mechanistic insights, perform kinase inhibition assays (e.g., EGFR or Aurora kinases) with ATP competition studies. Pyrazolo[3,4-d]pyrimidines with 4-chloro substituents show nanomolar potency in these models .

Advanced: How does molecular docking predict interactions between this compound and biological targets?

Answer: Use AutoDock Vina with crystal structures (e.g., PDB: 4U5J for EGFR). Docking scores (ΔG < -8 kcal/mol) correlate with experimental IC₅₀. Validate predictions via mutagenesis (e.g., replacing Lys721 in EGFR reduces binding affinity) .

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